A Comprehensive Technical Guide to 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
A Comprehensive Technical Guide to 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound built upon the thieno[3,2-c]pyridine scaffold. This core structure is of significant interest in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. While specific research on this exact molecule is not extensively published, its structural motifs suggest significant potential as a modulator of key biological pathways. This guide synthesizes information on its fundamental properties, proposes a logical synthetic route, and explores its potential therapeutic applications by drawing parallels with structurally related compounds that have demonstrated activities as inhibitors of critical signaling pathways in oncology and neurology.
Introduction: The Thieno[3,2-c]pyridine Scaffold in Drug Discovery
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a privileged heterocyclic system in drug discovery. There are several isomers of this scaffold, each offering a unique three-dimensional arrangement of heteroatoms and substitution vectors, leading to diverse pharmacological profiles. Thienopyridine derivatives have been successfully developed into drugs and clinical candidates for a wide range of diseases, including cardiovascular disorders, cancer, and central nervous system (CNS) conditions[1].
The thieno[3,2-c]pyridine isomer, in particular, has been the subject of intensive research. Compounds based on this scaffold have been identified as potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway[2], inhibitors of potassium channels[3], and antagonists for the metabotropic glutamate receptor 1 (mGluR1)[4]. The specific molecule, 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile, combines this promising scaffold with key functional groups—a chloro atom, a phenyl ring, and a carbonitrile moiety—that are known to influence pharmacokinetic properties and target binding. This guide provides a detailed examination of its core properties and explores its potential as a valuable tool for chemical biology and drug development.
Core Physicochemical Properties
The fundamental properties of 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile are summarized below. These identifiers are crucial for sourcing, registration, and characterization of the compound.
| Property | Value | Source(s) |
| CAS Number | 1361197-82-1 | [5][6][7] |
| Molecular Formula | C₁₄H₇ClN₂S | [6][7] |
| Molecular Weight | 270.74 g/mol | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=C3C#N)Cl | N/A |
| Purity (Typical) | >95% | [6] |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred |
Based on its structure, the compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents[8].
Synthesis and Characterization
A common strategy involves the use of a substituted thiophene as a precursor. The chlorination of a corresponding 4-oxo-thieno[3,2-c]pyridine intermediate is a well-documented transformation, frequently achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3][9].
Proposed Retrosynthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of the target compound.
Caption: Potential mechanism via Hedgehog pathway inhibition.
Modulation of Ion Channels and Receptors
Other studies have highlighted the versatility of the thienopyridine scaffold:
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Potassium Channel Inhibition: Certain derivatives are potent inhibitors of potassium channels, suggesting applications in treating cancer, arrhythmias, and autoimmune diseases.[3]
-
mGluR1 Antagonism: The related tetrahydrothieno[2,3-c]pyridine scaffold has yielded selective mGluR1 antagonists with demonstrated efficacy in animal models of neuropathic pain.[4]
-
Anticancer and Antifungal Activity: Various isomers of thienopyridines have shown promise as Hsp90 inhibitors for cancer [10]and as novel antifungal agents.[11][12]
The specific combination of a phenyl group at position 2 and a nitrile at position 7 on the 4-chloro-thieno[3,2-c]pyridine core provides a unique chemical entity that warrants screening across these and other relevant biological targets.
Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory conditions and intermediate characterization.
Protocol: Representative Synthesis
This hypothetical protocol is based on general procedures for similar heterocyclic systems.[3][9]
Step 1: Chlorination of 2-Phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-phenyl-4-oxo-thienopyridine precursor (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (10-15 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile.
Protocol: Quality Control Workflow
-
Purity Analysis (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at 254 nm and 280 nm.
-
Acceptance: Purity should be ≥95%.
-
-
Identity Confirmation (LC-MS):
-
Utilize an LC-MS system to confirm the molecular weight of the main peak. The observed mass should correspond to the calculated exact mass of the compound, and the isotopic pattern for chlorine should be present.
-
-
Structural Confirmation (NMR):
-
Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the full structure and assignment of all protons and carbons.
-
Conclusion
4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile is a well-defined chemical entity with significant, albeit largely unexplored, potential in drug discovery and chemical biology. Its foundation on the pharmacologically validated thieno[3,2-c]pyridine scaffold, combined with functional groups known to modulate biological activity, makes it a prime candidate for screening in anticancer, anti-inflammatory, and neurological disease models. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize, purify, and validate this compound, paving the way for a thorough investigation of its therapeutic potential.
References
- AbacipharmTech. (n.d.). 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile.
- ChemUniverse. (n.d.). 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile.
- ChemBK. (n.d.). 4-chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile.
-
Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245-258. Available from: [Link]
-
Chen, X., et al. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7, 960-965. Available from: [Link]
- Google Patents. (2007). WO2007066127A2 - Thieno (3,2-c) pyridine compounds.
- LabSolu. (n.d.). 4-Chlorothieno[3,2-c]pyridine.
-
Shawkey, A. M., et al. (2019). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-11. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 29(3), 548. Available from: [Link]
- ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
-
MDPI. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]
-
ChemicalBook. (n.d.). 4-CHLORO-2-PYRIDIN-3-YL-5,6,7,8-TETRAHYDROB[5]ENZOTHIENO[2,3-D]PYRIMIDINE. Retrieved from ChemicalBook website.
-
ResearchGate. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Available from: [Link]
- PubChem. (n.d.). 7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine.
-
Nichols, D. E., et al. (2002). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 45(21), 4740-4746. Available from: [Link]
-
Hsieh, P.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 529. Available from: [Link]
-
Li, Y., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 13(7), 1588. Available from: [Link]
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- ChemicalBook. (n.d.). 4-chloro-Thieno[3,2-c]pyridine-7-carboxylic acid.
-
Rivera-Carrillo, S., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1500. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 4-CHLORO-2-PHENYLTHIENO[3,2-C]PYRIDINE-7-CARBONITRILE [P88595] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. chembk.com [chembk.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

